Cas no 2625-31-2 ((nitromethyl)cyclopentane)

(nitromethyl)cyclopentane 化学的及び物理的性質
名前と識別子
-
- (nitromethyl)cyclopentane
- 1,1-Nitromethylcyclopentan
- EN300-1815629
- 2625-31-2
- SCHEMBL9452653
-
- インチ: 1S/C6H11NO2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
- InChIKey: CXZVGALTVBHTKR-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 129.078978594g/mol
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 45.8Ų
(nitromethyl)cyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815629-2.5g |
(nitromethyl)cyclopentane |
2625-31-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1815629-0.05g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1815629-5.0g |
(nitromethyl)cyclopentane |
2625-31-2 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1815629-5g |
(nitromethyl)cyclopentane |
2625-31-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1815629-0.5g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1815629-0.1g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1815629-10.0g |
(nitromethyl)cyclopentane |
2625-31-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1815629-1g |
(nitromethyl)cyclopentane |
2625-31-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1815629-0.25g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1815629-1.0g |
(nitromethyl)cyclopentane |
2625-31-2 | 1g |
$986.0 | 2023-06-01 |
(nitromethyl)cyclopentane 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
(nitromethyl)cyclopentaneに関する追加情報
Introduction to (Nitromethyl)cyclopentane (CAS No. 2625-31-2)
(Nitromethylcyclopentane) is a chemical compound with the CAS registry number 2625-31-2. This compound is a derivative of cyclopentane, a five-membered cyclic alkane, with a nitromethyl group (-CH₂NO₂) attached to one of the carbon atoms in the ring. The structure of (nitromethylcyclopentane) makes it an interesting subject for both theoretical and experimental studies in organic chemistry, particularly due to its unique electronic properties and potential applications in various fields.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of (nitromethylcyclopentane). Studies using density functional theory (DFT) have revealed that the nitromethyl group introduces significant electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. This insight has been particularly valuable in understanding the compound's behavior in catalytic processes and its potential as a precursor in organic synthesis.
The synthesis of (nitromethylcyclopentane) typically involves the reaction of cyclopentyl magnesium bromide with nitromethane, followed by hydrolysis to yield the final product. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. The compound is stable under normal conditions but can undergo decomposition under high temperatures or in the presence of strong acids or bases.
One of the most promising applications of (nitromethylcyclopentane) lies in its use as an intermediate in the synthesis of more complex organic molecules. For instance, it has been employed as a building block in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent research has also explored its potential as a precursor for synthesizing advanced materials, such as polymers with tailored electronic properties.
In terms of physical properties, (nitromethylcyclopentane) is a colorless liquid with a boiling point of approximately 100°C at standard pressure. Its density is slightly higher than that of water, making it suitable for certain solvent applications where specific density requirements are necessary. The compound is also known for its moderate solubility in common organic solvents like dichloromethane and ethyl acetate, which enhances its utility in solution-based reactions.
From an environmental perspective, (nitromethylcyclopentane) has been studied for its biodegradability and toxicity profiles. Recent eco-toxicological studies indicate that while the compound exhibits low acute toxicity to aquatic organisms, long-term exposure may have cumulative effects on certain species. These findings underscore the importance of proper handling and disposal practices when working with this compound.
Looking ahead, ongoing research into (nitromethylcyclopentane) is focused on expanding its application scope while ensuring sustainability and safety. Collaborative efforts between academic institutions and industry partners are paving the way for innovative uses of this compound in fields ranging from materials science to green chemistry.
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